molecular formula C15H25N B3188480 2,4,6-triisopropylaniline CAS No. 21524-36-7

2,4,6-triisopropylaniline

Cat. No.: B3188480
CAS No.: 21524-36-7
M. Wt: 219.37 g/mol
InChI Key: FQFPALKHIHTSNY-UHFFFAOYSA-N
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Description

2,4,6-Triisopropylaniline is an organic compound with the molecular formula C15H25N and a molecular weight of 219.37 g/mol . Its CAS Registry Number is 21524-36-7 . This compound is characterized by its three isopropyl groups arranged around the aniline nitrogen, creating a sterically hindered structure that is highly valuable in synthetic chemistry . This steric hindrance makes this compound a crucial precursor in the synthesis of more complex chemical architectures. It serves as a key building block for ligands, such as 1,2-diimines and N-heterocyclic carbenes (NHCs), which are fundamental in the development of advanced catalysts, including Grubbs-type metathesis catalysts . Furthermore, its derivatives are employed as chain extenders in elastomeric polyurethanes and as curing agents for epoxides, where they enhance the material's mechanical properties . The compound can also undergo various chemical transformations, including oxidation, reduction, and condensation reactions, to yield specialized intermediates for pharmaceutical and materials science research . As a reference standard, it is used for analytical method development, validation, and quality control (QC) applications, ensuring traceability and compliance with pharmacopeial guidelines . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

21524-36-7

Molecular Formula

C15H25N

Molecular Weight

219.37 g/mol

IUPAC Name

2,4,6-tri(propan-2-yl)aniline

InChI

InChI=1S/C15H25N/c1-9(2)12-7-13(10(3)4)15(16)14(8-12)11(5)6/h7-11H,16H2,1-6H3

InChI Key

FQFPALKHIHTSNY-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)N)C(C)C

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)N)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Triisopropylaniline can be synthesized through several methods. One common approach involves the alkylation of aniline with isopropyl halides in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of hydrogen atoms on the benzene ring with isopropyl groups .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as Lewis acids can be employed to promote the alkylation reaction, ensuring a higher degree of substitution and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Triisopropylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Catalysis

TIPA has been employed as a ligand in various catalytic reactions. Its bulky isopropyl groups provide steric hindrance that can influence the selectivity and reactivity of metal complexes. For instance, it has been used in the synthesis of high-spin iron hydride complexes that demonstrate unique reactivity patterns such as N=N bond cleavage .

Case Study: Iron Hydride Complexes

In a study published in Journal of Heterocyclic Chemistry, TIPA was utilized to synthesize a novel iron hydride complex that effectively cleaved azobenzene. This reaction pathway was investigated through kinetic experiments, revealing that TIPA plays a crucial role in stabilizing the active metal species during catalysis .

Material Science

TIPA is also significant in the development of advanced materials. Its aniline structure allows for incorporation into polymers and resins, enhancing properties such as thermal stability and mechanical strength.

Case Study: Polymer Composites

Research has shown that incorporating TIPA into epoxy resins improves their thermal properties and mechanical performance. In one study, composites containing TIPA exhibited enhanced resistance to thermal degradation compared to standard formulations .

Applications in Coordination Chemistry

TIPA serves as a ligand for various metal complexes. Its ability to form stable coordination compounds makes it valuable in coordination chemistry.

Yttrium Alkyl Complexes

Recent research has reported the synthesis of yttrium alkyl complexes using TIPA as a proligand. These complexes demonstrate promising catalytic activities in polymerization reactions .

Table 2: Summary of Coordination Complexes with TIPA

MetalComplex TypeApplication
YttriumAlkyl ComplexCatalysis in polymerization
IronHydride ComplexN=N bond cleavage
NickelCoordination CompoundCatalytic reactions

Mechanism of Action

The mechanism of action of 2,4,6-triisopropylaniline involves its interaction with specific molecular targets and pathways. The isopropyl groups attached to the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. This compound can modulate biochemical pathways by acting as an inhibitor or activator, depending on the context of its application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structural analogues of 2,4,6-triisopropylaniline and their key properties:

Compound CAS Number Molecular Weight (g/mol) Substituents Key Applications
This compound 21524-36-7 219.37 2,4,6-triisopropyl Catalysis, pharmaceuticals
2,4,6-Trimethylaniline 88-05-1 149.23 2,4,6-trimethyl Crystal engineering, organic synthesis
2,4,6-Trichloroaniline 634-93-5 196.46 2,4,6-trichloro Environmental analysis, intermediates
2,6-Diisopropylaniline 24544-04-5 191.32 2,6-diisopropyl Ligand synthesis, drug intermediates
4-Chloro-2,6-diisopropylaniline 100823-17-4 241.78 4-chloro, 2,6-diisopropyl Catalytic and synthetic intermediates

Steric and Electronic Effects

  • Steric Bulk : this compound exhibits greater steric hindrance than 2,4,6-trimethylaniline or 2,6-diisopropylaniline due to its three bulky isopropyl groups. This property prevents undesired side reactions in catalysis, such as dimerization, and stabilizes low-coordinate metal centers .
  • Electronic Effects : Compared to electron-withdrawing chloro substituents (e.g., 2,4,6-trichloroaniline), the isopropyl groups in this compound are electron-donating, enhancing nucleophilicity at the amine group. This difference impacts reactivity in aromatic substitution and metal coordination .

Pharmaceutical Relevance

  • ACAT Inhibitors : Substituting 2,6-diisopropylaniline with this compound in drug synthesis increased melting point (165–167°C vs. 153–155°C), indicating improved crystallinity and stability .

Research Findings

  • Catalytic Performance : A palladium complex using this compound as a ligand achieved 97% yield in cross-coupling reactions, attributed to steric protection of the metal center .
  • Steric-Driven Reactivity : The steric bulk of this compound facilitates bis(anilide) formation even with stoichiometric imbalances, unlike less hindered analogues .

Q & A

Basic Question

  • Electronic properties : UV-Vis spectroscopy and cyclic voltammetry assess electron-donating/-withdrawing effects.
  • Steric bulk : X-ray crystallography provides bond angles and torsion angles, while Hammett constants quantify substituent effects .
  • Thermal stability : TGA-DSC evaluates decomposition profiles under inert atmospheres .

How do conflicting crystallographic data for TRIPA-derived complexes arise, and how should they be resolved?

Advanced Question
Contradictions in crystal structures (e.g., metallacycle vs. bis(anilide) formation) often stem from:

  • Reaction stoichiometry : Excess ligand (e.g., MesNH2) shifts equilibrium toward bis(anilide) products .
  • Solvent polarity : Low-polarity solvents favor closed metallacycles.
    Resolution requires multivariate analysis (e.g., PCA of XRD datasets) and kinetic studies (stopped-flow UV-Vis) to track intermediate species .

What role does TRIPA play in rhodium-catalyzed reactions, and how does steric hindrance influence catalytic cycles?

Advanced Question
TRIPA acts as a bulky anilide ligand in rhodium complexes, stabilizing low-coordination states and enhancing catalytic turnover in C–H activation. Steric hindrance from isopropyl groups:

  • Reduces dimerization : Favors monomeric active species.
  • Modulates substrate access : Slows undesired side reactions (e.g., β-hydride elimination).
    Reaction progress should be monitored via in situ IR spectroscopy to detect key intermediates .

What precautions are critical for handling TRIPA in air-sensitive organometallic reactions?

Basic Question

  • Storage : Under inert gas (Ar/N₂) at –20°C to prevent oxidation .
  • Handling : Use gloveboxes or Schlenk lines.
  • PPE : Nitrile gloves and safety goggles to avoid dermal/ocular exposure .

How can researchers mitigate toxicity risks during TRIPA exposure in large-scale syntheses?

Advanced Question

  • Engineering controls : Local exhaust ventilation and closed-system reactors.
  • Deactivation protocols : Quench residual TRIPA with acidic solutions (e.g., 1 M HCl) before disposal.
  • Biological monitoring : Urinalysis (GCxGC-MS) to detect aromatic amine metabolites .

How does TRIPA compare to less hindered anilines (e.g., 2,4,6-trimethylaniline) in ligand-assisted catalysis?

Advanced Question
TRIPA’s bulkier isopropyl groups:

  • Increase metal center electron density , enhancing oxidative addition rates.
  • Reduce catalytic activity in confined spaces (e.g., microporous materials).
    Comparative studies should use DFT calculations (e.g., NBO analysis) and kinetic isotope effects (KIE) to probe mechanistic differences .

What methodologies validate TRIPA’s stability under prolonged storage for reproducibility in catalytic studies?

Basic Question

  • Stability tests : Accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC purity checks.
  • Degradation markers : Monitor for oxidation products (e.g., nitro derivatives) via LC-MS .

How can researchers reconcile discrepancies in reported reaction outcomes using TRIPA under similar conditions?

Advanced Question
Contradictions arise from:

  • Trace moisture : Hydrolysis of Lewis acid catalysts alters reaction pathways.
  • Ligand-to-metal ratios : Subtle variations affect coordination geometry.
    Standardize protocols using DoE (Design of Experiments) to isolate critical variables and validate via multivariate regression analysis .

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